ethyl 4-{[(diphenylamino)carbonyl]amino}benzoate
Overview
Description
Ethyl 4-{[(diphenylamino)carbonyl]amino}benzoate is a compound with the molecular formula C22H20N2O3 . It is an ester, which is a class of compounds that are readily synthesized and naturally abundant .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of carboxylic acids with alcohols to form esters in the presence of an acid catalyst . A novel azo compound derived from ethyl-4-amino benzoate has been synthesized by the coupling reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a benzoate group attached to an ethyl group and a diphenylamino group .Chemical Reactions Analysis
Esters, such as this compound, can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters .Physical and Chemical Properties Analysis
This compound is a compound with an average mass of 360.406 Da and a mono-isotopic mass of 360.147400 Da . It has been characterized by FT-IR, 1H-and 13C-NMR, Mass, and UV–visible spectroscopies .Mechanism of Action
Target of Action
The primary targets of ethyl 4-{[(diphenylamino)carbonyl]amino}benzoate are currently unknown
Mode of Action
It is known that many benzoate derivatives interact with their targets by binding to active sites, which can inhibit or enhance the function of the target .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets .
Safety and Hazards
Future Directions
Given its structural versatility and ability to undergo substitutions, para-aminobenzoic acid (PABA), a building block in pharmaceuticals, is great for the development of a wide range of novel molecules with potential medical applications . Further investigation is needed to evaluate the safety and efficacy of PABA derivatives in clinical investigations and better understand the specific mechanism of action revealed by these compounds .
Biochemical Analysis
Biochemical Properties
Ethyl 4-{[(diphenylamino)carbonyl]amino}benzoate plays a crucial role in biochemical reactions, particularly as a photoinitiator. It interacts with enzymes, proteins, and other biomolecules to initiate and propagate photochemical reactions. This compound is known to interact with camphorquinone, forming a self-adhesive composite used in dental materials . The nature of these interactions involves the absorption of light, leading to the generation of reactive species that can initiate polymerization reactions.
Cellular Effects
This compound has been shown to influence various cellular processes. It acts as a photoinitiator in cell encapsulation applications, affecting cell function by initiating polymerization reactions that can encapsulate cells . This compound can impact cell signaling pathways, gene expression, and cellular metabolism by generating reactive species upon light absorption, which can then interact with cellular components.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a photoinitiator. Upon exposure to light, this compound absorbs photons and undergoes a photochemical reaction to produce reactive species. These reactive species can then interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The binding interactions with biomolecules are crucial for its function as a photoinitiator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions but can degrade over time, affecting its efficacy as a photoinitiator . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively initiate photochemical reactions without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential impacts on cellular function and overall health . Understanding the dosage effects is crucial for optimizing its use in various applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its function as a photoinitiator. The metabolic flux and levels of metabolites can be affected by this compound, influencing its overall efficacy and impact on biochemical processes . The interactions with metabolic enzymes are essential for its role in initiating and propagating photochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. This compound can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding its transport and distribution mechanisms is important for optimizing its use in various applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell . The subcellular localization is crucial for its role as a photoinitiator, influencing its interactions with biomolecules and overall efficacy.
Properties
IUPAC Name |
ethyl 4-(diphenylcarbamoylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-2-27-21(25)17-13-15-18(16-14-17)23-22(26)24(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16H,2H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARHFQJTAHDUJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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